molecular formula C15H24O2 B13086659 Methyl 2-([1,1'-bi(cyclohexan)]-4-ylidene)acetate

Methyl 2-([1,1'-bi(cyclohexan)]-4-ylidene)acetate

Cat. No.: B13086659
M. Wt: 236.35 g/mol
InChI Key: BBZCQAYHOKJQAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-([1,1’-bi(cyclohexan)]-4-ylidene)acetate is an organic compound with the molecular formula C15H24O2 It is a derivative of acetic acid and features a bicyclic structure, specifically a bicyclohexane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-([1,1’-bi(cyclohexan)]-4-ylidene)acetate typically involves the reaction of a suitable bicyclohexane precursor with acetic acid derivatives. One common method is the esterification of 2-([1,1’-bi(cyclohexan)]-4-ylidene)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-([1,1’-bi(cyclohexan)]-4-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-([1,1’-bi(cyclohexan)]-4-ylidene)acetic acid or ketones.

    Reduction: Formation of 2-([1,1’-bi(cyclohexan)]-4-ylidene)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-([1,1’-bi(cyclohexan)]-4-ylidene)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-([1,1’-bi(cyclohexan)]-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bicyclic structure may contribute to its binding affinity and specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-([1,1’-bi(cyclohexan)]-4-ylidene)propanoate
  • Methyl 2-([1,1’-bi(cyclohexan)]-4-ylidene)butanoate
  • Methyl 2-([1,1’-bi(cyclohexan)]-4-ylidene)pentanoate

Uniqueness

Methyl 2-([1,1’-bi(cyclohexan)]-4-ylidene)acetate is unique due to its specific bicyclic structure and the presence of the acetate ester group. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

methyl 2-(4-cyclohexylcyclohexylidene)acetate

InChI

InChI=1S/C15H24O2/c1-17-15(16)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h11,13-14H,2-10H2,1H3

InChI Key

BBZCQAYHOKJQAP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C1CCC(CC1)C2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.